molecular formula C15H13ClN2OS2 B368712 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide CAS No. 689743-82-6

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Cat. No.: B368712
CAS No.: 689743-82-6
M. Wt: 336.9g/mol
InChI Key: FTAFJYULRBSDEI-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is characterized by the presence of a thiophene ring, a chlorophenyl group, and a cyano group, which contribute to its unique chemical properties.

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of the cyano and chlorophenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can be compared with other thiophene derivatives, such as:

    Tipepidine: A thiophene derivative used as an antitussive agent.

    Tioconazole: An antifungal agent containing a thiophene ring.

    Sertaconazole: Another antifungal agent with a thiophene nucleus.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS2/c1-9-10(2)21-15(13(9)7-17)18-14(19)8-20-12-5-3-11(16)4-6-12/h3-6H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAFJYULRBSDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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